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Compound of Interest

Compound Name: 1,4-Dimethyl-2-nitrobenzene

Cat. No.: B166905

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 2-
nitro-p-xylene (IUPAC name: 1,4-dimethyl-2-nitrobenzene; CAS No: 89-58-7). The
information presented herein is essential for the identification, characterization, and quality
control of this compound in research and development settings. This document summarizes
nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, details
the experimental protocols for these analyses, and provides a logical workflow for the
spectroscopic characterization of the molecule.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from *H NMR, 13C NMR, IR, and
mass spectrometry for 2-nitro-p-xylene.

Table 1: *H Nuclear Magnetic Resonance (NMR)
Spectroscopy Data
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Chemical Shift (8)

Multiplicity Integration Assignment
Ppm
) Ar-H (proton ortho to
~7.8-7.6 Singlet 1H )
the nitro group)
) Ar-H (remaining
~7.3-7.1 Multiplet 2H )
aromatic protons)
Ar-CHs (methyl group
~2.5 Singlet 3H para to the nitro
group)
Ar-CHs (methyl group
~2.3 Singlet 3H meta to the nitro

group)

Note: Predicted chemical shifts based on structure-activity relationships. The exact chemical
shifts can vary depending on the solvent and instrument used.

Table 2: 3C Nuclear Magnetic Resonance (NMR)
Spectroscopy Data

Chemical Shift (8) ppm Assignment

~149 C-NO2

~136 Ar-C (quaternary carbon, para to nitro group)
~134 Ar-C (quaternary carbon, ortho to nitro group)
~132 Ar-CH

~128 Ar-CH

~125 Ar-CH

~20 Ar-CHs

~19 Ar-CHs
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Note: Predicted chemical shifts based on structure-activity relationships. The exact chemical
shifts can vary depending on the solvent and instrument used.

Table 3: Fourier-Transform Infrared (FTIR) Spectroscopy

Data
Wavenumber (cm~?) Intensity Assignment
~3100 - 3000 Medium Aromatic C-H stretch
] Aliphatic C-H stretch (from

~2950 - 2850 Medium

methyl groups)
~1525 Strong Asymmetric NOz2 stretch
~1350 Strong Symmetric NOz stretch
~1610, ~1480 Medium-Strong Aromatic C=C bending

C-H out-of-plane bending for a
~830 Strong 1,2,4-trisubstituted benzene

ring

Table 4: Mass Spectrometry (MS) Data

Mass-to-Charge Ratio

Relative Intensity Assignment
(m/z)
151 [M]*+ Molecular lon
134 High [M-OH]*
106 Medium [M-NO2]*
91 Medium [C7H7]* (Tropylium ion)
79 High [CeH7]*
77 High [CsHs]* (Phenyl cation)

Note: The fragmentation pattern can vary depending on the ionization method and energy. The
top three m/z peaks observed in GC-MS analysis are 77, 79, and 134.
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Experimental Protocols

Detailed methodologies for the acquisition of the cited spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of 2-nitro-p-xylene (approximately 5-10 mg) is dissolved in a
deuterated solvent (e.g., chloroform-d, CDCIs) to a final volume of approximately 0.6-0.7 mL
in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an
internal standard for chemical shift referencing (6 = 0.00 ppm).

Instrumentation: *H and 3C NMR spectra are acquired on a high-resolution NMR
spectrometer (e.g., Bruker Avance series or similar) operating at a field strength of 300 MHz
or higher for protons.

'H NMR Acquisition: The 'H NMR spectrum is acquired using a standard single-pulse
experiment. Key parameters include a spectral width of approximately 15 ppm, a relaxation
delay of 1-2 seconds, and a sufficient number of scans (typically 8-16) to achieve an
adequate signal-to-noise ratio.

13C NMR Acquisition: The 3C NMR spectrum is acquired using a proton-decoupled pulse
sequence to simplify the spectrum to single lines for each unique carbon atom. A wider
spectral width (e.g., 0-220 ppm) is used. Due to the low natural abundance of 13C, a larger
number of scans (typically several hundred to thousands) and a longer relaxation delay may
be required.

Data Processing: The raw data (Free Induction Decay - FID) is processed using appropriate
software (e.g., TopSpin, Mnova). This involves Fourier transformation, phase correction,
baseline correction, and referencing to the internal standard.

Fourier-Transform Infrared (FTIR) Spectroscopy

Sample Preparation: As 2-nitro-p-xylene is a liquid at room temperature, a thin film of the
neat liquid is prepared between two potassium bromide (KBr) or sodium chloride (NaCl) salt
plates. Alternatively, a drop of the sample can be placed directly onto the crystal of an
Attenuated Total Reflectance (ATR) accessory.
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e Instrumentation: The IR spectrum is recorded on an FTIR spectrometer (e.g., PerkinElmer
Spectrum Two, Thermo Fisher Nicolet iS5, or similar).

o Data Acquisition: A background spectrum of the clean salt plates or the empty ATR crystal is
recorded first. The sample is then placed in the infrared beam path, and the sample
spectrum is acquired. The instrument is typically set to scan the mid-infrared range (4000-
400 cm~1). Multiple scans (e.g., 16-32) are co-added to improve the signal-to-noise ratio.

o Data Processing: The final absorbance spectrum is generated by the instrument software,
which automatically ratios the sample spectrum against the background spectrum.

Mass Spectrometry (MS)

o Sample Introduction and lonization: The sample is introduced into the mass spectrometer via
a Gas Chromatography (GC) system for separation from any impurities. Electron lonization
(El) is a common method for the analysis of small, volatile molecules like 2-nitro-p-xylene. In
the El source, the sample molecules are bombarded with a high-energy electron beam
(typically 70 eV), leading to ionization and fragmentation.

 Instrumentation: A GC-MS system, which couples a gas chromatograph to a mass
spectrometer (e.g., a quadrupole or time-of-flight analyzer), is used.

o GC Separation: A dilute solution of the sample in a volatile organic solvent (e.g.,
dichloromethane or ethyl acetate) is injected into the GC. The components are separated on
a capillary column (e.g., a DB-5 or similar). The oven temperature is programmed to ramp up
to ensure good separation and elution of the compound.

e Mass Analysis: As the compound elutes from the GC column, it enters the mass
spectrometer, where it is ionized and fragmented. The mass analyzer separates the resulting
ions based on their mass-to-charge ratio (m/z).

o Data Acquisition and Processing: The mass spectrum is recorded, showing the relative
abundance of each fragment ion. The data is processed using the instrument's software to
identify the molecular ion and analyze the fragmentation pattern.

Mandatory Visualization
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The following diagram illustrates the logical workflow for the comprehensive spectroscopic
analysis of 2-nitro-p-xylene.

Sample of 2-Nitro-p-xylene

\4 \ A \4
Prepare NMR Sample Prepare FTIR Sample Prepare GC-MS Sample
(Dissolve in CDCI3 with TMS) (Neat liquid film or ATR) (Dilute in volatile solvent)

NMR Data Acquisition FTIR Data Acquisition GC-MS Data Acquisition
(*H and 2C Spectra) (4000-400 cm~1) (El, 70 eV)

NMR Data Processing FTIR Data Processing MS Data Processing
(FT, Phasing, Referencing) (Background Subtraction) (Identify Molecular lon, Fragmentation Pattern)

Structure Elucidation Functional Group Identification Molecular Weight and Formula Confirmation
(Chemical Shifts, Integration, Multiplicity) (Vibrational Modes) (Fragmentation Analysis)

Comprehensive Spectroscopic Characterization

Click to download full resolution via product page
Caption: Workflow for the spectroscopic analysis of 2-nitro-p-xylene.
¢ To cite this document: BenchChem. [Spectroscopic Profile of 2-Nitro-p-xylene: A Technical

Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b166905#spectroscopic-data-for-2-nitro-p-xylene]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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